3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole
Description
Properties
IUPAC Name |
3-methyl-1-(2,3,4-trichlorophenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O2S/c1-6-4-5-15(14-6)18(16,17)8-3-2-7(11)9(12)10(8)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHMVDKVPGSDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, such as acetoacetic ester.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrazole with chlorosulfonic acid (ClSO₃H) under controlled conditions.
Attachment of the Trichlorophenyl Group: The final step involves the substitution of the hydrogen atom at position 1 of the pyrazole ring with the 2,3,4-trichlorophenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
The pyrazole moiety is recognized for its significant anticancer properties. Recent studies have highlighted compounds containing the pyrazole structure that exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been synthesized and evaluated for their ability to inhibit cancer cell growth, with some showing promising results in inhibiting kinases associated with tumor progression .
2. Anti-inflammatory Properties
Pyrazole derivatives are also being explored for their anti-inflammatory effects. The mechanism by which these compounds exert their anti-inflammatory action often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Several studies have documented the efficacy of pyrazole-containing compounds in reducing inflammation in preclinical models .
3. Antioxidant Activity
Research indicates that some pyrazole derivatives possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neuroprotection and cardiovascular health. For example, 3-methyl-1-phenyl-2-pyrazoline-5-one has been shown to exhibit significant antioxidant activity in both cellular and cell-free systems .
Agrochemical Applications
1. Pesticide Development
The structural characteristics of pyrazoles make them suitable candidates for developing new agrochemicals, particularly pesticides. Research has focused on synthesizing pyrazole-based compounds that can effectively target pests while minimizing environmental impact. The incorporation of various substituents on the pyrazole ring has been shown to enhance the biological activity of these compounds against specific agricultural pests .
Case Studies
Case Study 1: Synthesis and Evaluation of Anticancer Pyrazoles
A recent study synthesized a series of 1H-pyrazole derivatives and evaluated their anticancer activities against multiple human cancer cell lines (e.g., HepG2, A549). The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer potential. This highlights the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Anti-inflammatory Effects in Animal Models
In an experimental setup involving animal models of inflammation, a specific pyrazole derivative was administered to assess its anti-inflammatory effects. The results showed a significant reduction in inflammatory markers compared to control groups, supporting the compound's potential as a therapeutic agent for inflammatory diseases .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Anti-inflammatory drugs | Effective COX inhibition, reducing inflammation | |
| Antioxidants | Exhibits protective effects against oxidative stress | |
| Agrochemicals | Pesticides | Enhanced efficacy against agricultural pests |
Mechanism of Action
The mechanism of action of 3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrazole Derivatives
Key Observations :
Key Findings :
- Antitubulin Activity: Diaryl pyrazoles (e.g., ) exhibit nanomolar potency by mimicking the cis-double bond of combretastatin A-3. The trichlorobenzenesulfonyl group in the target compound may similarly stabilize bioactive conformations via steric hindrance.
- Antioxidant Capacity : Pyrazoles with amine or hydroxyl groups (e.g., ) show moderate radical scavenging, but sulfonyl groups (as in the target compound) are less likely to contribute directly to antioxidant activity.
Biological Activity
3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C10H8Cl3N2O2S
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific activities of this compound can be categorized as follows:
Anticancer Activity
Studies have shown that certain pyrazole derivatives possess significant anticancer properties. For instance:
- Aurora-A Kinase Inhibition : A related pyrazole derivative demonstrated potent inhibitory activity against Aurora-A kinase, with an IC50 value of 0.16 μM in HCT116 cell lines . This suggests that similar compounds may exert anticancer effects through similar mechanisms.
Data Table: Biological Activities of Related Pyrazole Compounds
Case Study 1: Anticancer Screening
In a study examining various pyrazole derivatives for anticancer activity, compounds similar to this compound were screened against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study 2: Inflammation Models
Another study evaluated the anti-inflammatory potential of pyrazole derivatives using animal models of inflammation. The compounds showed significant reduction in inflammatory markers and pain response compared to controls.
Q & A
Q. What are the optimal synthetic routes for 3-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole, and how can purity be maximized?
Methodological Answer: The synthesis typically involves sulfonylation of 3-methyl-1H-pyrazole with 2,3,4-trichlorobenzenesulfonyl chloride under basic conditions. Key steps include:
- Reagent Ratios: Use a 1:1.2 molar ratio of pyrazole to sulfonyl chloride to avoid over-sulfonylation .
- Solvent Selection: Dichloromethane or THF is preferred due to their inertness and ability to dissolve both reactants .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted sulfonyl chloride. Purity >95% is achievable via recrystallization in ethanol/water .
Q. Which analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons of the trichlorobenzenesulfonyl group) confirm substitution patterns .
- IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-SO₂-C) validate sulfonylation .
- HRMS: Accurate mass measurement ensures molecular formula confirmation (e.g., C₁₀H₈Cl₃N₂O₂S requires m/z 352.93) .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of sulfonylation in pyrazole derivatives?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify the most nucleophilic nitrogen in pyrazole. For 3-methyl-1H-pyrazole, the N1 position is favored due to steric hindrance at N2 from the methyl group. Solvent effects (e.g., PCM models) refine reaction feasibility .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Curves: Re-evaluate IC₅₀ values across multiple assays (e.g., antimicrobial vs. anti-inflammatory) to identify assay-specific artifacts .
- Metabolite Analysis: LC-MS/MS can detect degradation products (e.g., desulfonylated derivatives) that may confound activity .
- Structural Analog Comparison: Compare with 5-methyl-1-phenyl analogs to isolate the trichlorobenzenesulfonyl group’s contribution .
Q. How can regioselectivity challenges in post-synthetic modifications be addressed?
Methodological Answer:
- Directed Metalation: Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyrazole ring selectively, enabling functionalization at C4 or C5 .
- Cross-Coupling: Suzuki-Miyaura reactions with Pd(PPh₃)₄ and aryl boronic acids target halogenated positions (e.g., para to sulfonyl groups) .
Experimental Design & Troubleshooting
Q. How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors reduce exothermic risks during sulfonylation and improve mixing efficiency .
- In Situ Monitoring: ReactIR tracks sulfonyl chloride consumption to prevent side reactions .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves and goggles; avoid inhalation (TLV: 0.1 mg/m³) .
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .
Advanced Functionalization & Applications
Q. How to design derivatives for enhanced carbonic anhydrase inhibition?
Methodological Answer:
Q. What crystallographic methods elucidate supramolecular interactions?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: Analyze π-π stacking between pyrazole rings and halogen bonds from Cl atoms (e.g., C-Cl···N interactions at ~3.3 Å) .
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H-bonding from sulfonyl oxygen) .
Data Interpretation & Validation
Q. How to validate conflicting spectral data for degradation products?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
